molecular formula C13H14N2O3S B7479314 Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

Cat. No. B7479314
M. Wt: 278.33 g/mol
InChI Key: BGMNZDHZPMWRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate, also known as ETTB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETTB has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and tumorigenesis. It also inhibits the MAPK signaling pathway, which is involved in cell proliferation and survival. Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in vitro and in vivo. Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate also inhibits the growth of various bacterial and fungal strains by disrupting their cell membrane integrity. It induces apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has also been shown to inhibit viral replication by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has several advantages for lab experiments, including its broad-spectrum activity against various diseases, its low toxicity, and its ease of synthesis. However, Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate also has some limitations, such as its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research and development of Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate. One potential direction is to further explore its antiviral activity against emerging viral pathogens, such as SARS-CoV-2. Another direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of more stable and water-soluble analogs of Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate could enhance its therapeutic potential.

Synthesis Methods

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate can be synthesized via a multistep process involving the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and esterification reactions. The synthesis of Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has been optimized to obtain high yields and purity.

Scientific Research Applications

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses antimicrobial activity against a range of bacterial and fungal strains. Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has also demonstrated antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has shown promising antiviral activity against several viruses, including herpes simplex virus and dengue virus.

properties

IUPAC Name

ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12(17)8-7-14-13-15(11(8)16)9-5-3-4-6-10(9)19-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMNZDHZPMWRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

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